molecular formula C8H14ClN B2988181 1-Cyclobutylbut-3-yn-2-amine hydrochloride CAS No. 2241144-78-3

1-Cyclobutylbut-3-yn-2-amine hydrochloride

Cat. No.: B2988181
CAS No.: 2241144-78-3
M. Wt: 159.66
InChI Key: AQLCFCVCIDYTCU-UHFFFAOYSA-N
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Description

1-Cyclobutylbut-3-yn-2-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a hydrochloride salt form of 1-Cyclobutylbut-3-yn-2-amine, which is known for its unique structural features, including a cyclobutyl ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylbut-3-yn-2-amine hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of cyclobutylacetylene with an appropriate amine precursor, followed by hydrochloride salt formation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic attack on the amine precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted amines.

Scientific Research Applications

1-Cyclobutylbut-3-yn-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutyl and alkyne functionalities.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutylbut-3-yn-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The cyclobutyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

    1-Cyclobutylbut-3-yn-2-amine: The parent compound without the hydrochloride salt.

    Cyclobutylacetylene: A simpler alkyne with a cyclobutyl ring.

    But-3-yn-2-amine: An alkyne with an amine group but without the cyclobutyl ring.

Uniqueness: 1-Cyclobutylbut-3-yn-2-amine hydrochloride is unique due to the combination of its cyclobutyl ring, alkyne group, and amine functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclobutylbut-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLCFCVCIDYTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241144-78-3
Record name 1-cyclobutylbut-3-yn-2-amine hydrochloride
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